
Rebamipide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rebamipide, (S)- is a synthetic compound that has been used in various scientific research studies. It is a derivative of 2-(1H)-quinolinone and has been found to have potential therapeutic effects in various diseases.
Mecanismo De Acción
Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action. It has been found to increase the production of prostaglandin E2 (PGE2), which plays a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. Additionally, Rebamipide, (S)- has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Efectos Bioquímicos Y Fisiológicos
Rebamipide, (S)- has been found to have various biochemical and physiological effects. It has been found to increase the expression of mucin genes, which play a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also increases the expression of heat shock proteins (HSPs), which play a crucial role in the protection of cells against stress-induced damage. Additionally, Rebamipide, (S)- has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rebamipide, (S)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, Rebamipide, (S)- has been extensively studied, and there is a vast amount of scientific literature available on its properties and potential therapeutic effects. However, Rebamipide, (S)- also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be challenging to handle and store. Additionally, Rebamipide, (S)- can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on Rebamipide, (S)-. One potential area of research is the development of more efficient synthesis methods for Rebamipide, (S)-. Additionally, there is a need for more research on the potential therapeutic effects of Rebamipide, (S)- in various diseases. Further studies are also needed to elucidate the precise mechanisms of action of Rebamipide, (S)-. Finally, there is a need for more research on the safety and toxicity of Rebamipide, (S)-.
Conclusion:
Rebamipide, (S)- is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action, including the production of PGE2, inhibition of ROS production, and inhibition of pro-inflammatory cytokines. Rebamipide, (S)- has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Rebamipide, (S)-, including the development of more efficient synthesis methods, further studies on its potential therapeutic effects, and research on its safety and toxicity.
Métodos De Síntesis
The synthesis of Rebamipide, (S)- involves the reaction of 2-amino-3-chloro-4,5-dimethylbenzoic acid with 2-amino-6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of Rebamipide, (S)-.
Aplicaciones Científicas De Investigación
Rebamipide, (S)- has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- has been studied for its potential use in the treatment of gastric ulcers, dry eye syndrome, and inflammatory bowel disease.
Propiedades
Número CAS |
111911-88-7 |
|---|---|
Nombre del producto |
Rebamipide, (S)- |
Fórmula molecular |
C19H15ClN2O4 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
Clave InChI |
ALLWOAVDORUJLA-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



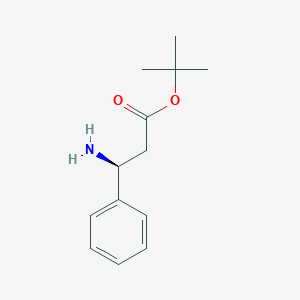

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
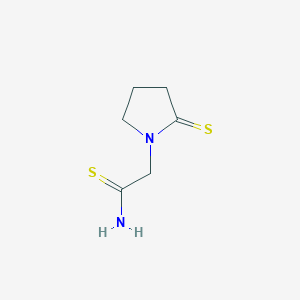
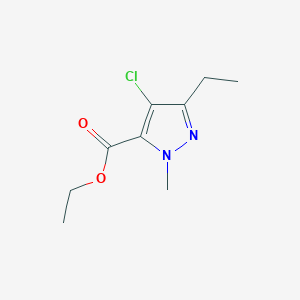
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
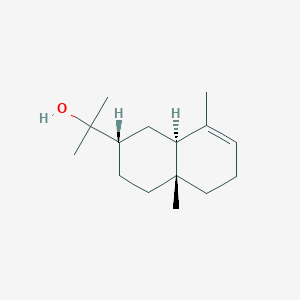
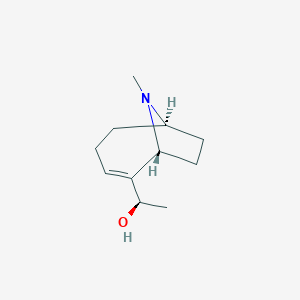
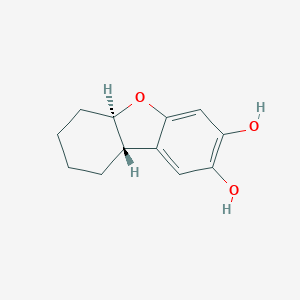
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
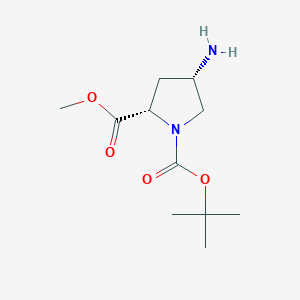
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
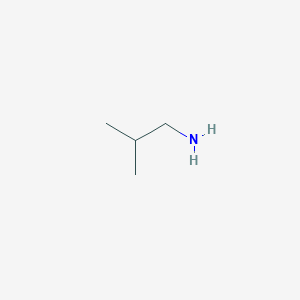
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)